![molecular formula C8H6F3NO2S B13679232 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid](/img/structure/B13679232.png)
2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine . Another approach includes the use of ethyl alcohol as a solvent and heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
- Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate
- 3-(Trifluoromethyl)pyrazole-4-carboxylic acid
Comparison: Compared to these similar compounds, 2-[1-(Trifluoromethyl)cyclopropyl]thiazole-4-carboxylic Acid is unique due to its specific trifluoromethyl and cyclopropyl substituents, which can enhance its biological activity and stability. The presence of the trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C8H6F3NO2S |
|---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)7(1-2-7)6-12-4(3-15-6)5(13)14/h3H,1-2H2,(H,13,14) |
InChI Key |
KGKIIZITTOFJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CS2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


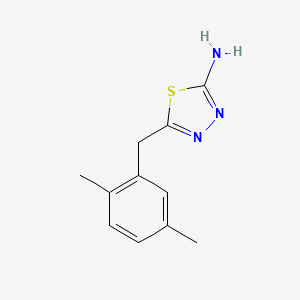
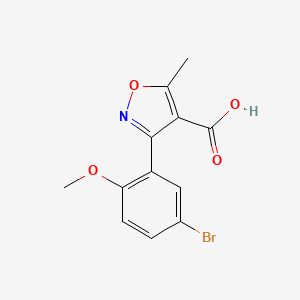
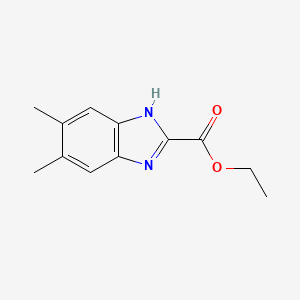
![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
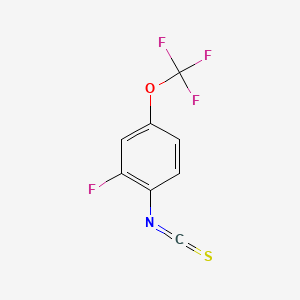
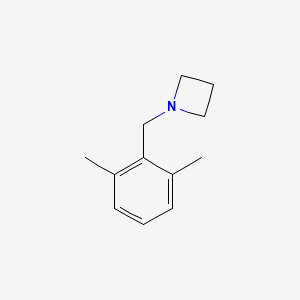
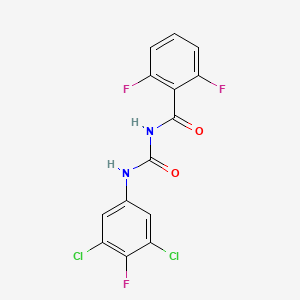
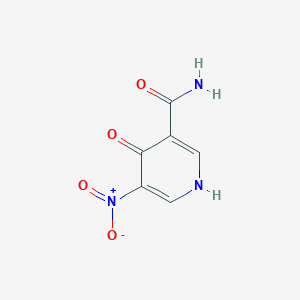
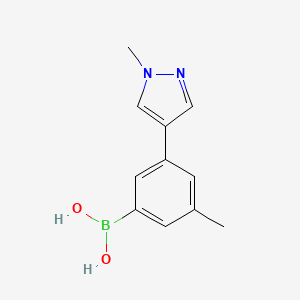
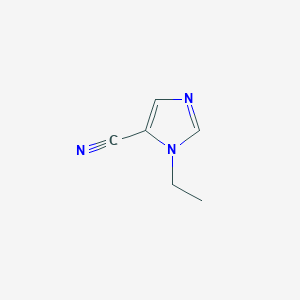
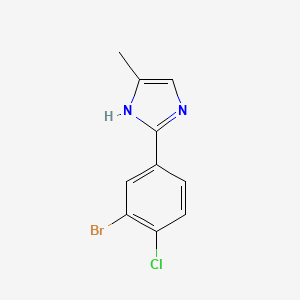
![2-(2-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679214.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
![3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
